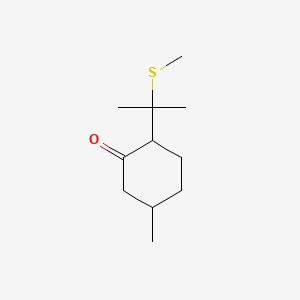
1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol is an organic compound with the molecular formula C10H11NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 7th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be synthesized through several methods. One common approach involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and hydroxylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine. Finally, the amine is hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydro-7-nitro-2-naphthalenone or 1,2,3,4-tetrahydro-7-nitro-2-naphthoic acid.
Reduction: 1,2,3,4-Tetrahydro-7-amino-2-naphthalenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydro-1-naphthol: Lacks the nitro group and has different chemical reactivity and biological properties.
1,2,3,4-Tetrahydro-7-amino-2-naphthalenol: Contains an amino group instead of a nitro group, leading to different chemical and biological activities.
1-Naphthol: A simpler naphthalene derivative with a hydroxyl group but without the tetrahydro structure and nitro group.
The uniqueness of 1,2
Propriétés
Numéro CAS |
1206625-92-4 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
7-nitro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5,10,12H,2,4,6H2 |
Clé InChI |
OSWARNTWCKTNQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1O)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)


![5-Bromo-2-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B8762398.png)

![ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B8762413.png)

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)

![Ethyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8762432.png)

